
1-(Fluoromethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a fluoromethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as Selectfluor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Fluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and reactivity.
Cyclohexane-1-carboxylic acid: Lacks the fluoromethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)cyclohexane-1-carboxylic acid: The presence of a chloromethyl group instead of a fluoromethyl group can lead to different substitution reactions and biological activities.
Uniqueness: 1-(Fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13FO2 |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
InChI-Schlüssel |
GGNKDDBQLNUGBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
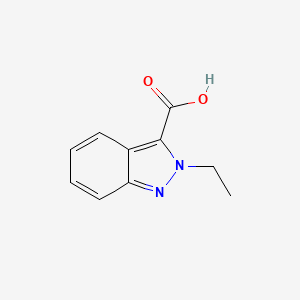
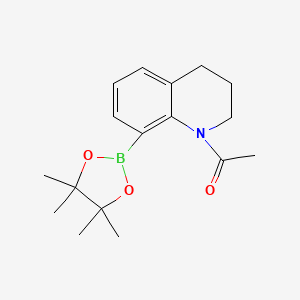
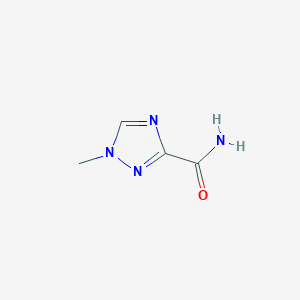

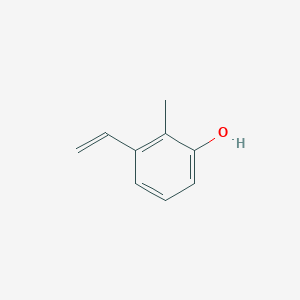
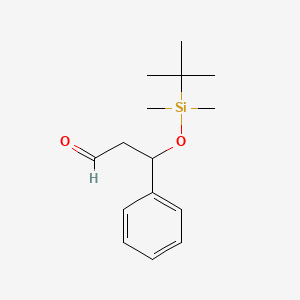
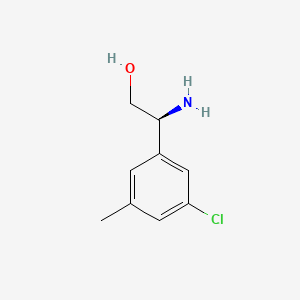
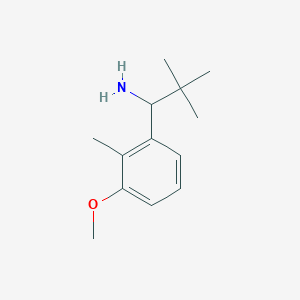
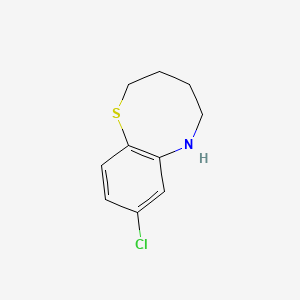
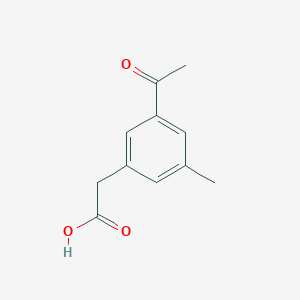
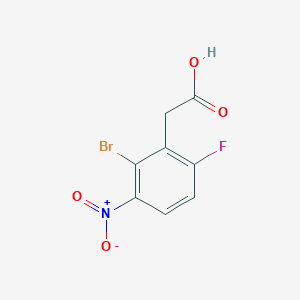
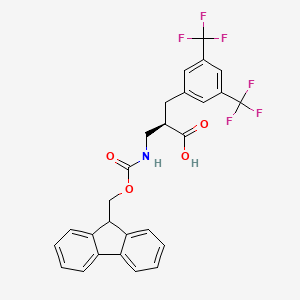
![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
